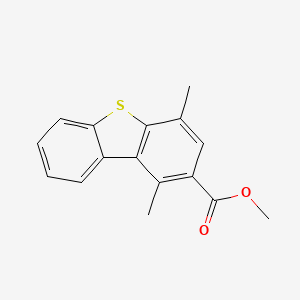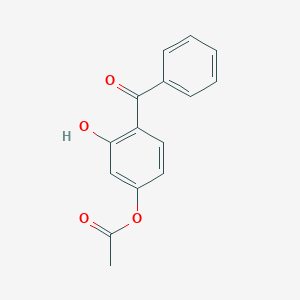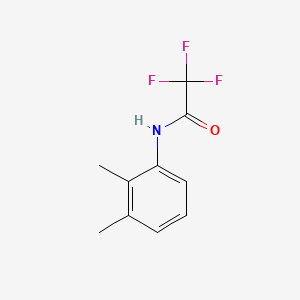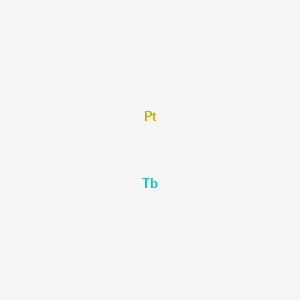
Platinum--terbium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–terbium (1/1) is a compound formed by the combination of platinum and terbium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and medicine. Platinum is a precious metal known for its catalytic properties, while terbium is a rare earth element with notable magnetic and luminescent characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum–terbium (1/1) can be achieved through various methods, including solid-state reactions and solution-based techniques. One common approach involves the reaction of platinum and terbium salts in a suitable solvent under controlled conditions. For example, platinum chloride and terbium nitrate can be dissolved in a solvent such as water or ethanol, followed by the addition of a reducing agent to facilitate the formation of the platinum–terbium compound.
Industrial Production Methods
Industrial production of platinum–terbium (1/1) typically involves high-temperature solid-state reactions. The raw materials, such as platinum and terbium oxides or chlorides, are mixed in stoichiometric amounts and heated in a furnace at elevated temperatures (e.g., 800-1000°C) under an inert atmosphere to prevent oxidation. The resulting product is then purified through processes such as leaching or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–terbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Platinum–terbium (1/1) can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures and results in the formation of platinum and terbium oxides.
Reduction: Reduction of platinum–terbium (1/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. This reaction is often carried out at high temperatures and results in the formation of metallic platinum and terbium.
Substitution: Substitution reactions involve the replacement of one or more ligands in the platinum–terbium compound with other ligands. Common reagents for substitution reactions include halides, phosphines, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield platinum and terbium oxides, while reduction reactions produce metallic platinum and terbium.
Wissenschaftliche Forschungsanwendungen
Platinum–terbium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In catalysis, platinum–terbium (1/1) can be used as a catalyst for various chemical reactions, including hydrogenation and oxidation reactions. Its catalytic properties are enhanced by the presence of terbium, which can modify the electronic structure of platinum.
Biology: In biological research, platinum–terbium (1/1) can be used as a probe for studying cellular processes. The luminescent properties of terbium make it useful for imaging and tracking biological molecules.
Medicine: In medicine, platinum–terbium (1/1) has potential applications in cancer therapy. Platinum-based compounds are known for their anticancer properties, and the addition of terbium can enhance their effectiveness by providing additional therapeutic benefits.
Industry: In industrial applications, platinum–terbium (1/1) can be used in the production of advanced materials, such as magnetic and luminescent materials, which have applications in electronics and photonics.
Wirkmechanismus
The mechanism of action of platinum–terbium (1/1) depends on its specific application. In catalysis, the compound acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biological and medical applications, the compound interacts with cellular components, such as DNA and proteins, to exert its effects. The luminescent properties of terbium allow for the tracking and imaging of the compound within biological systems.
Vergleich Mit ähnlichen Verbindungen
Platinum–terbium (1/1) can be compared with other similar compounds, such as platinum–europium and platinum–dysprosium. These compounds share some similarities in terms of their catalytic and luminescent properties but differ in their specific applications and effectiveness.
Platinum–europium: This compound is known for its strong luminescent properties, making it useful for applications in lighting and display technologies. it may not be as effective as platinum–terbium (1/1) in catalytic applications.
Platinum–dysprosium: This compound has notable magnetic properties, making it suitable for applications in magnetic materials and devices. its luminescent properties may not be as strong as those of platinum–terbium (1/1).
Eigenschaften
CAS-Nummer |
12165-99-0 |
|---|---|
Molekularformel |
PtTb |
Molekulargewicht |
354.01 g/mol |
IUPAC-Name |
platinum;terbium |
InChI |
InChI=1S/Pt.Tb |
InChI-Schlüssel |
OUFQNDKTRDASBJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Tb].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



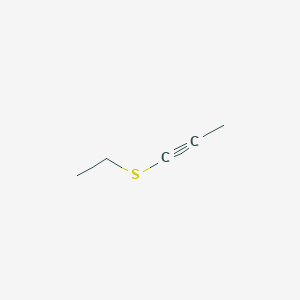
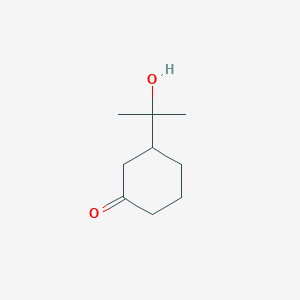
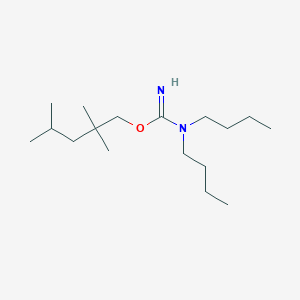
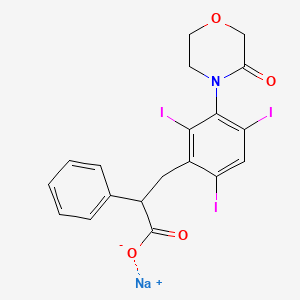
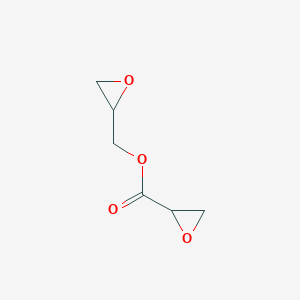
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
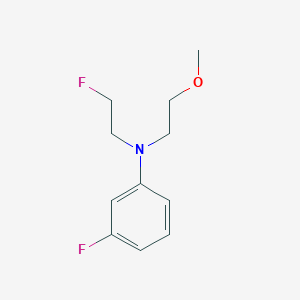
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

